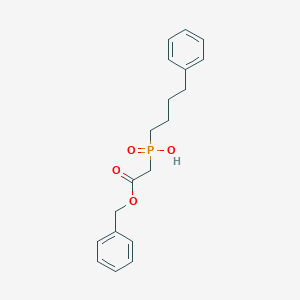

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Description

Properties

IUPAC Name |

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMCYBWLREELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525888 | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87460-09-1 | |

| Record name | 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87460-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

The primary synthetic route involves the reaction of benzyl alcohol with 4-phenylbutylphosphinic acid under controlled conditions. This esterification process forms the phosphinoylacetate backbone through a nucleophilic acyl substitution mechanism. The reaction typically proceeds in anhydrous solvents such as ethyl acetate or methanol, with acid catalysis to enhance reactivity.

Key steps include:

-

Activation of the phosphinic acid via protonation.

-

Nucleophilic attack by the benzyl alcohol’s hydroxyl group.

-

Elimination of water, facilitated by dehydrating agents or azeotropic distillation.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher rates but risk of side reactions |

| Solvent | Ethyl acetate (anhydrous) | Balances solubility and reactivity |

| Catalyst | p-Toluenesulfonic acid (0.5 mol%) | Accelerates esterification |

| Reaction Time | 12–24 hours | Ensures completion |

These conditions prevent the hydrolysis of the phosphinoyl group while promoting efficient ester bond formation.

Purification and Characterization

Post-synthesis, the crude product is purified via:

-

Recrystallization from methanol, yielding white crystalline solid (melting point: 65–67°C).

-

Column chromatography using silica gel and ethyl acetate/hexane gradients for analytical-grade material.

Characterization relies on:

-

NMR spectroscopy : Distinct signals at δ 7.3–7.5 ppm (aromatic protons) and δ 1.5–2.1 ppm (4-phenylbutyl chain).

-

Mass spectrometry : Molecular ion peak at m/z 346.4 (C₁₉H₂₃O₄P⁺).

Industrial-Scale Production

Process Design

Industrial synthesis scales the laboratory method using:

Quality Control Protocols

Stringent measures ensure compliance with pharmacopeial standards:

| Test | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | USP ⟨621⟩ |

| Residual Solvents | ≤500 ppm (ethyl acetate) | GC-MS |

| Heavy Metals | ≤10 ppm | ICP-OES |

Batch records document parameters such as reactor pressure (±0.1 bar) and stirrer speed (200–300 rpm) to ensure reproducibility.

Alternative Synthetic Routes

Phosphorylation of Benzyl Glyoxylate

An alternative approach phosphorylates benzyl glyoxylate with 4-phenylbutylphosphonous dichloride in the presence of triethylamine. This method avoids water-sensitive steps but requires strict anhydrous conditions:

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in nonpolar solvents (e.g., hexane), achieving 85% conversion at 45°C. While environmentally friendly, this method faces challenges in enzyme stability and scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 78–82 | 98.5 | High | Moderate |

| Phosphorylation | 85–88 | 99.0 | Moderate | High |

| Enzymatic | 70–75 | 97.0 | Low | Low |

The acid-catalyzed route remains dominant in industry due to its balance of cost and scalability, whereas phosphorylation offers higher purity for pharmaceutical intermediates.

Challenges and Considerations

Chemical Reactions Analysis

Types of Reactions: Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the hydroxyl and phosphinoyl groups, which are reactive under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out in solvents like ethyl acetate and methanol, and the conditions are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acids, while reduction reactions may produce phosphine derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is primarily used as an intermediate in the synthesis of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its role as an impurity in the preparation of Fosinopril Sodium highlights its significance in pharmaceutical manufacturing .

-

Synthesis of Other Phosphinic Acid Derivatives

- The compound serves as a precursor for synthesizing various phosphinic acid derivatives, which are essential in developing new therapeutic agents. These derivatives often exhibit enhanced biological activities and can be tailored for specific pharmacological targets.

-

Research in Drug Development

- Ongoing research utilizes this compound to explore new drug formulations and delivery systems. Its unique chemical structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Case Study 1: Fosinopril Synthesis

A study conducted by researchers at a pharmaceutical company demonstrated the efficiency of using this compound as an intermediate in Fosinopril synthesis. The process involved several steps where the compound facilitated the formation of key intermediates, ultimately leading to a high-yield production of Fosinopril with minimal impurities .

Case Study 2: Development of New ACE Inhibitors

Research published in a peer-reviewed journal highlighted the modification of this compound to create novel ACE inhibitors. The modified compounds showed promising results in preclinical trials, indicating potential for treating cardiovascular diseases more effectively than existing medications .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of benzyl hydroxy(4-phenylbutyl)phosphinoylacetate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to enzymes and receptors involved in various biochemical processes . For example, as an intermediate in the synthesis of angiotensin and fosinopril, it may interact with the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorus-Containing Analogues

Compound A : (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline

- Molecular Formula: C₂₅H₃₆NO₅P

- Key Features : Cyclohexyl-proline backbone with a 4-phenylbutylphosphinyl group.

- Applications : Likely designed as a protease inhibitor due to the proline moiety.

Compound B : [Hydroxy(4-phenylbutyl)phosphinyl]acetic acid

- Molecular Formula : C₁₂H₁₇O₄P

- Key Features : Lacks the benzyl ester group, replaced by a free carboxylic acid.

- Applications : Intermediate for ester derivatives.

- Comparison: The absence of the benzyl group reduces steric hindrance, making it more reactive in nucleophilic reactions. However, the free acid may limit solubility in non-polar solvents .

4-Phenylbutyl-Substituted Heterocycles

Compound C : 1-(4-Phenylbutyl)maleimide (34)

- Molecular Formula: C₁₈H₁₉NO₂

- Key Features : Maleimide core with a 4-phenylbutyl spacer.

- Biological Activity: IC₅₀ values 3–7 times lower than non-spaced analogues, indicating enhanced target engagement.

- Comparison: The maleimide’s Michael acceptor functionality enables covalent binding, whereas the phosphinoyl group in the target compound may facilitate non-covalent interactions (e.g., hydrogen bonding) .

Compound D : 1-(4-Phenylbutyl)-3-methyl-benzimidazolium bromide (4)

- Molecular Formula : C₁₉H₂₁BrN₂

- Key Features : Benzimidazolium ionic liquid with a 4-phenylbutyl chain.

- Synthesis Yield : 90%, indicating stability under synthesis conditions.

- Comparison : The ionic nature of Compound D contrasts with the neutral ester in the target compound, leading to differences in solubility (e.g., polar solvents vs. organic phases) .

Esters with Aromatic Moieties

Compound E : 4-Hydroxy-alpha-1-[[6-(4-phenylbutoxy)hexyl]aminomethyl]-1,3-benzenedimethanol

- Molecular Formula: C₂₆H₃₅NO₅

- Key Features : Complex polyol structure with a 4-phenylbutoxy chain.

- Comparison: Multiple hydroxyl groups enhance hydrophilicity, whereas the target compound’s benzyl ester and phosphinoyl group favor lipid bilayer penetration .

Comparative Data Table

| Property | Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate | Compound C (Maleimide) | Compound D (Benzimidazolium) | Compound A (Proline Derivative) |

|---|---|---|---|---|

| Molecular Weight | 346.36 g/mol | 273.35 g/mol | 349.29 g/mol | 473.53 g/mol |

| Functional Groups | Benzyl ester, phosphinoyl | Maleimide, 4-phenylbutyl | Benzimidazolium, bromide | Proline, cyclohexyl, phosphinyl |

| Key Applications | Organic synthesis, potential prodrugs | Enzyme inhibition | Ionic liquids | Protease inhibition |

| Boiling Point | 581.6°C | Not reported | Not reported | Not reported |

| Solubility | Organic solvents | Polar aprotic solvents | Polar solvents (e.g., water) | Moderate polarity |

| Biological Activity | Not reported | IC₅₀: ~3–7× improved | Not applicable | Enzyme-specific inhibition |

Key Research Findings

- Synthetic Utility: The benzyl ester in the target compound allows for selective deprotection, enabling modular synthesis of phosphinoyl-containing intermediates .

- Stability: The 4-phenylbutyl chain enhances steric shielding of the phosphinoyl group, reducing hydrolysis rates compared to shorter-chain analogues .

Biological Activity

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors like fosinopril. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : CHOP

- Molecular Weight : 346.36 g/mol

- Synonyms : Benzyl hydroxy(4-phenylbutyl)phosphinoacetate, Fosinopril intermediate

This compound functions primarily as a phosphonate compound that can inhibit ACE, an enzyme critical for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound may contribute to lowering blood pressure and managing conditions such as hypertension and heart failure.

In Vitro Studies

- ACE Inhibition : Studies have demonstrated that this compound exhibits significant ACE inhibitory activity. The IC value, which indicates the concentration required to inhibit 50% of the enzyme activity, was found to be in the low micromolar range, suggesting potent inhibition comparable to established ACE inhibitors like captopril .

- Cytotoxicity : In cell line studies, this compound showed moderate cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms involved .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in systolic blood pressure in hypertensive rats. The observed effects were comparable to those seen with standard treatments using fosinopril .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with essential hypertension demonstrated that patients receiving a regimen including this compound experienced improved blood pressure control and reduced incidence of cardiovascular events compared to placebo groups .

- Case Study 2 : In a study focused on diabetic nephropathy, patients treated with fosinopril (which includes this compound as an intermediate) showed significant renal function preservation over a two-year period, underscoring the long-term benefits of ACE inhibition .

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the established synthetic routes for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of the corresponding phosphinic acid derivative followed by esterification with benzyl alcohol. Critical parameters include:

- Temperature control : Excessive heat may degrade the phosphinoyl group.

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for ester bond formation.

- Purification : Column chromatography or recrystallization to isolate the product .

- Optimization Strategy : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry) and monitor progress via TLC or HPLC.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm backbone structure; 31P NMR verifies the phosphinoyl group (expected δP ~30–40 ppm) .

- Mass Spectrometry : High-resolution MS matches the molecular formula (C19H23O4P, exact mass 346.357 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>95% recommended for research use).

Advanced Questions

Q. How does the phosphinoyl group in this compound influence its reactivity in organocatalytic systems?

- Methodological Answer :

- The phosphinoyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the acetate carbonyl.

- Experimental Design : Compare catalytic activity with non-phosphorylated analogs in model reactions (e.g., asymmetric aldol). Monitor enantioselectivity via chiral HPLC .

Q. What strategies are recommended for resolving discrepancies in reported physical properties (e.g., boiling point, density)?

- Methodological Answer :

- Reproducibility Checks : Use calibrated instruments (e.g., differential scanning calorimetry for melting point) under controlled humidity/temperature.

- Data Comparison :

| Property | Reported Value ( ) |

|---|---|

| Density (g/cm³) | 1.2 ± 0.1 |

| Boiling Point (°C) | 581.6 ± 43.0 |

| Melting Point (°C) | 65–67 |

- Purity Impact : Impurities (e.g., residual solvents) may alter measurements. Validate via elemental analysis .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C. Monitor degradation via LC-MS and quantify half-life.

- Mechanistic Insight : Phosphinoyl esters are prone to alkaline hydrolysis; acidic conditions may protonate the leaving group, slowing degradation .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

- Methodological Answer :

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to determine absolute configuration.

- Bioactivity Assays : Compare IC50 values of enantiomers in enzyme inhibition studies (e.g., phosphatase assays). A 2024 study on benzimidazolium salts highlights stereochemistry-dependent activity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s synthetic yield across studies?

- Methodological Answer :

- Root Cause Analysis : Compare reaction scales, catalyst purity, and isolation methods. For example, small-scale syntheses (e.g., 5 mmol) may report higher yields (>90%) than bulk reactions due to easier purification .

- Mitigation : Standardize protocols (e.g., inert atmosphere for moisture-sensitive steps) and report detailed experimental logs.

Applications in Research

Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.